molecular formula C14H14N2O4S B5434299 4-[(4-Methoxyphenyl)sulfamoyl]benzamide

4-[(4-Methoxyphenyl)sulfamoyl]benzamide

Cat. No.: B5434299
M. Wt: 306.34 g/mol
InChI Key: IQURGESGGKSGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxyphenyl)sulfamoyl]benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzamide-sulfonamide hybrid structure is provided for research and development use only and is not intended for diagnostic or therapeutic applications. Potential Research Applications and Value: Based on its structural core, which is shared with several biologically active molecules, this compound is a valuable scaffold for investigating autoimmune and inflammatory diseases. Research on similar compounds, particularly those featuring the sulfamoylbenzamide group, has demonstrated potent inhibitory effects on the NLRP3 inflammasome, a key protein complex implicated in conditions like multiple sclerosis . These analogues have been shown to selectively block the assembly of the NLRP3 inflammasome, thereby inhibiting the release of mature IL-1β and caspase-1 activation, without affecting the production of other cytokines such as TNF-α and IL-6 . Furthermore, structurally related benzamide derivatives have been identified as activators of Kir6.2/SUR1 K(ATP) channels in pancreatic beta cells, suggesting potential research applications in the field of diabetes and metabolic disorders . Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not for diagnostic or therapeutic use, nor for human consumption. All information presented is for research guidance and does not constitute a specification for use.

Properties

IUPAC Name

4-[(4-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-20-12-6-4-11(5-7-12)16-21(18,19)13-8-2-10(3-9-13)14(15)17/h2-9,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURGESGGKSGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)sulfamoyl]benzamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-[(4-Methoxyphenyl)sulfamoyl]benzamide serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and substitution. This versatility makes it an important compound in synthetic chemistry.

Biology

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cytosolic phospholipase A2α. By inhibiting this enzyme, it reduces the hydrolysis of phospholipids, thereby decreasing pro-inflammatory mediator production.

Biological Activity:

  • Anticancer Properties: In vitro studies have shown that similar compounds exhibit significant anticancer activity against various cell lines. For example, IC50 values for this compound against MCF-7 (breast cancer) cells were reported at 5.85 µM, indicating its potential as a therapeutic agent in oncology.
CompoundCell LineIC50 (µM)
This compoundMCF-75.85
Benzamide derivativesA54921.3
N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideMCF-73.0

Medicine

The anti-inflammatory and analgesic properties of this compound are under exploration for potential therapeutic applications. Its mechanism involves interaction with specific molecular targets that may play roles in inflammatory pathways and cancer progression.

Case Studies

Anticancer Activity:
Recent studies have highlighted the efficacy of compounds similar to this compound in inducing apoptosis in cancer cells through activation of caspase pathways and inhibition of cell proliferation via enzyme inhibition. These findings support its development as a potential anticancer drug.

Enzyme Inhibition:
Research has demonstrated that the sulfonamide group in this compound is effective in inhibiting enzymes like carbonic anhydrases and cholinesterases, which are significant in treating cancer and neurodegenerative diseases. This highlights its dual role as both an anticancer agent and a neuroprotective compound.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the role of the enzyme in the body.

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Methoxy Group : Enhances solubility via electron donation but may reduce metabolic stability.
  • Heterocyclic Additions (e.g., pyrimidine) : Introduce rigidity and hydrogen-bonding sites, critical for enzyme inhibition .

Q & A

Basic: What synthetic routes are recommended for 4-[(4-Methoxyphenyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves:

Sulfamoyl Group Introduction: Reacting 4-methoxyaniline with chlorosulfonic acid to form the sulfamoyl intermediate under controlled temperatures (0–5°C) to avoid over-sulfonation .

Benzamide Coupling: The intermediate is coupled with benzoyl chloride derivatives using a base (e.g., triethylamine) in anhydrous dichloromethane. Microwave-assisted synthesis can improve reaction efficiency (e.g., 97% yield in ) .

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Optimize solvent ratios based on TLC monitoring .

Basic: Which analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm methoxy (δ3.8\delta \sim3.8 ppm), sulfamoyl (δ7.58.5\delta \sim7.5-8.5 ppm aromatic protons), and benzamide carbonyl (δ167\delta \sim167 ppm) groups .
  • Infrared Spectroscopy (IR): Identify key bands: N–H stretch (~3300 cm1^{-1}), S=O (~1350 cm1^{-1}), and C=O (~1650 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., IC50_{50}50​ variations) across studies?

Methodological Answer:

Standardize Assay Conditions: Ensure consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) to reduce variability .

Control for Solubility: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Comparative Analog Studies: Benchmark against structurally similar compounds (e.g., N-(4-methoxyphenyl)benzamide, IC50_{50} = 10 µM for breast cancer) to contextualize activity .

Statistical Validation: Apply ANOVA or Student’s t-test to assess significance of IC50_{50} differences .

Advanced: What in silico strategies are effective for predicting target interactions of this compound?

Methodological Answer:

Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., RET kinase) or sulfotransferases. Focus on hydrogen bonding with the sulfamoyl group and π-π stacking of the benzamide .

MD Simulations: Run GROMACS simulations (100 ns) to assess stability of ligand-protein complexes, particularly at the methoxy-phenyl binding pocket .

Pharmacophore Modeling: Define features (e.g., hydrogen bond acceptors near the sulfamoyl group) to screen databases like PubChem for analogs .

Advanced: How does the methoxy group influence the compound’s pharmacokinetic properties compared to halogen-substituted analogs?

Methodological Answer:

LogP Analysis: The methoxy group increases hydrophilicity (lower LogP) versus chloro or fluoro analogs, improving solubility but potentially reducing membrane permeability .

Metabolic Stability: Use liver microsome assays to compare oxidative demethylation rates (CYP450-mediated) versus dehalogenation in halogenated analogs .

Plasma Protein Binding: Employ equilibrium dialysis to measure binding affinity; methoxy groups may reduce albumin interaction compared to hydrophobic substituents .

Advanced: What experimental approaches can elucidate the mechanism of action in anticancer studies?

Methodological Answer:

Apoptosis Assays: Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death pathways .

Cell Cycle Analysis: Use flow cytometry (propidium iodide staining) to identify G1/S or G2/M arrest .

Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify targets like RET or EGFR .

Transcriptomics: Conduct RNA-seq on treated cells to map pathways (e.g., p53 or MAPK signaling) .

Basic: How can crystallography aid in understanding the compound’s structural conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELXL): Resolve bond angles (e.g., C–S–N in sulfamoyl group) and intermolecular interactions (e.g., hydrogen bonds influencing crystal packing) .
  • Twinned Data Refinement: Use SHELXPRO for high-resolution structures, particularly if crystals exhibit twinning .

Advanced: What strategies mitigate toxicity concerns in preclinical studies?

Methodological Answer:

In Vitro Tox Screens: Use HEK293 or primary hepatocytes to assess nephrotoxicity and hepatotoxicity at IC50_{50} doses .

In Vivo Tolerability: Conduct acute toxicity studies in rodents (OECD 423), monitoring ALT/AST levels and histopathology .

Prodrug Design: Modify the sulfamoyl group (e.g., ester prodrugs) to reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.